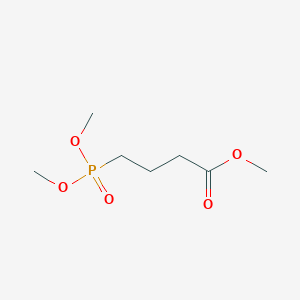
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride
Descripción general
Descripción
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, also known as MPPC, is a chemical compound that has attracted the attention of researchers due to its unique properties. It is a pyrazole derivative that has been synthesized for various scientific research applications, including drug design and development.
Aplicaciones Científicas De Investigación
New Synthesis Methods
- A study outlines new flexible synthesis methods for pyrazoles with different functionalized substituents at C3 and C5, highlighting the utility of such compounds, including 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, as precursors to more complex molecules. This method involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus, demonstrating the compound's role in ligand synthesis for potential applications in material science and catalysis (Grotjahn et al., 2002).
Corrosion Inhibition
- Research on corrosion inhibition performance shows that pyrazole derivatives can act as effective inhibitors for mild steel in acidic conditions. The study explores the mechanism of inhibition and adsorption behavior, providing insights into the compound's potential applications in protecting industrial materials (Yadav et al., 2016).
Safety And Hazards
The safety and hazards associated with pyrazole derivatives can vary widely depending on the specific compound. It’s always important to refer to the specific Material Safety Data Sheet (MSDS) for information on a particular compound3.
Direcciones Futuras
Pyrazoles and their derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities12.
Please note that this is a general overview and the specific properties and activities can vary widely depending on the specific pyrazole derivative. For detailed information on a specific compound, it’s always best to refer to the primary literature or other reliable sources.
Propiedades
IUPAC Name |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-5-3-4-6-11(8)15-9(2)10(7-14-15)12(13)16/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSWLGGUNFSGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381528 | |
| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
423768-42-7 | |
| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)
![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)




![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)


